molecular formula C15H21ClN2O2S B12781376 (3-(tert-Butoxyimino-methyl)-4-chloro-phenyl)-thiocarbamic acid, O-isopropyl ester CAS No. 165549-68-8

(3-(tert-Butoxyimino-methyl)-4-chloro-phenyl)-thiocarbamic acid, O-isopropyl ester

Cat. No.: B12781376
CAS No.: 165549-68-8
M. Wt: 328.9 g/mol
InChI Key: RCXQHLSNKCYCLP-RQZCQDPDSA-N
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Description

(3-(tert-Butoxyimino-methyl)-4-chloro-phenyl)-thiocarbamic acid, O-isopropyl ester is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a tert-butoxyimino group, a chloro-substituted phenyl ring, and a thiocarbamic acid ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butoxyimino-methyl)-4-chloro-phenyl)-thiocarbamic acid, O-isopropyl ester typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with tert-butyl nitrite to form the tert-butoxyimino intermediate. This intermediate is then reacted with isopropyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butoxyimino-methyl)-4-chloro-phenyl)-thiocarbamic acid, O-isopropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, (3-(tert-Butoxyimino-methyl)-4-chloro-phenyl)-thiocarbamic acid, O-isopropyl ester is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may allow it to act as a drug candidate for treating various diseases .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes .

Mechanism of Action

The mechanism of action of (3-(tert-Butoxyimino-methyl)-4-chloro-phenyl)-thiocarbamic acid, O-isopropyl ester involves its interaction with specific molecular targets. The tert-butoxyimino group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The chloro-substituted phenyl ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Properties

CAS No.

165549-68-8

Molecular Formula

C15H21ClN2O2S

Molecular Weight

328.9 g/mol

IUPAC Name

O-propan-2-yl N-[4-chloro-3-[(E)-(2-methylpropan-2-yl)oxyiminomethyl]phenyl]carbamothioate

InChI

InChI=1S/C15H21ClN2O2S/c1-10(2)19-14(21)18-12-6-7-13(16)11(8-12)9-17-20-15(3,4)5/h6-10H,1-5H3,(H,18,21)/b17-9+

InChI Key

RCXQHLSNKCYCLP-RQZCQDPDSA-N

Isomeric SMILES

CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)/C=N/OC(C)(C)C

Canonical SMILES

CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C=NOC(C)(C)C

Origin of Product

United States

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